molecular formula C24H24Cl2N2O3 B5242672 2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide

2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide

Cat. No.: B5242672
M. Wt: 459.4 g/mol
InChI Key: CDIHFVLXMQSCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide is an organic compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of chlorine, adamantane, and nitrobenzamide groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloroadamantan-1-ylmethyl isocyanate with 2-chloro-5-nitrobenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, with the addition of a base like sodium azide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other groups, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds .

Scientific Research Applications

2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the adamantane group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[5-(3-chloro-1-adamantyl)-2-methylphenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O3/c1-14-2-3-17(23-9-15-6-16(10-23)12-24(26,11-15)13-23)7-21(14)27-22(29)19-8-18(28(30)31)4-5-20(19)25/h2-5,7-8,15-16H,6,9-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIHFVLXMQSCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Cl)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.